4-(3-溴丙基)苯酚

概述

描述

Synthesis Analysis

The synthesis of “4-(3-Bromopropyl)phenol” involves the reaction of p-cresol with allyl bromide under basic conditions. The product is then treated with bromine in the presence of potassium hydroxide to produce "4-(3-Bromopropyl)phenol". The compound can be further characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Molecular Structure Analysis

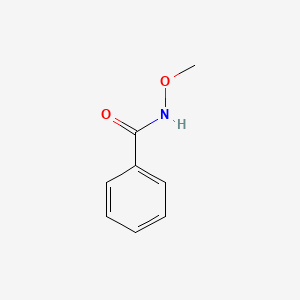

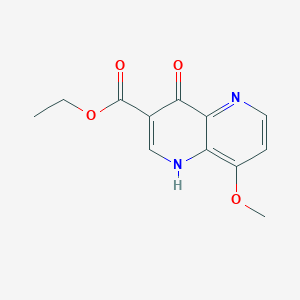

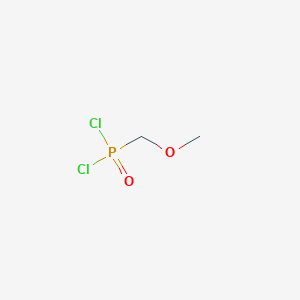

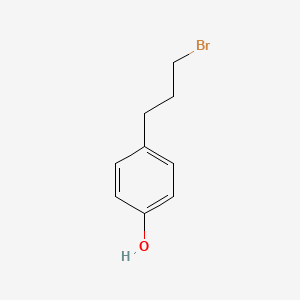

The molecular formula of “4-(3-Bromopropyl)phenol” is C9H11BrO. It has a molecular weight of 215.09 g/mol. The structure of the compound includes a phenol moiety and a bromopropyl group.Chemical Reactions Analysis

Phenols, including “4-(3-Bromopropyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

“4-(3-Bromopropyl)phenol” is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a melting point of 68-72°C. In terms of its chemical properties, “4-(3-Bromopropyl)phenol” is reactive towards nucleophiles due to the presence of the bromo group.科学研究应用

合成和衍生物

含硒衍生物的合成:研究重点是合成对溴丙基取代酚的含硒衍生物。由于其独特的性质,这些化合物在制药和材料科学中具有潜在的应用 (Kholshin 等人,2018 年)。

合成和抗菌性能:一项研究重点是使用溴取代酚合成席夫碱化合物,显示出中等抗菌性能。这意味着在开发新的抗菌剂方面具有潜在的应用 (Zhang、Li、Kang-Lan,2008 年)。

铜(II)和氧化钒(IV)配合物的合成:溴取代酚已被用于合成在催化和材料科学中具有潜在应用的金属配合物 (Takjoo 等人,2013 年)。

环境和分析应用

溴化热解油的解毒:研究讨论了将溴化酚转化为危害较小的产物。这对于环境保护至关重要,特别是在电子电气设备的废物管理中 (Hornung 等人,2003 年)。

生物修复潜力研究:对卤代酚(如 4-溴苯酚)的研究表明,某些酶可以帮助进行环境生物修复。了解这些相互作用有助于有效管理污染 (Bretz 等人,2020 年)。

水处理中的转化:对溴酚在水处理过程中转化的研究提供了对管理消毒副产物的见解,这对于安全饮用水至关重要 (Xiang 等人,2020 年)。

生物相互作用和毒性

与细菌脱氢酶的相互作用:溴酚对细菌中脱氢酶活性的影响提供了对这些化合物的毒性和潜在环境影响的见解 (Nweke、Okpokwasili,2010 年)。

内分泌干扰研究:溴酚,包括结构与 4-(3-溴丙基)苯酚相似的溴酚,已被研究其作为内分泌干扰物的潜力。了解这些影响对于环境健康和安全至关重要 (Koch、Sures,2018 年)。

对细胞信号传导的影响:对溴酚对细胞 Ca2+ 信号传导影响的研究,特别是在神经内分泌细胞中,提供了对其生物活性和潜在风险的见解 (Hassenklöver 等人,2006 年)。

作用机制

Target of Action

It is known that this compound is used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .

Mode of Action

In the context of suzuki–miyaura coupling, it may participate in the transmetalation process, where it is transferred from boron to palladium

Biochemical Pathways

It is known that phenolic compounds, which include 4-(3-bromopropyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of a wide range of phenolic compounds .

Result of Action

Given its use in suzuki–miyaura coupling , it may play a role in facilitating the formation of carbon–carbon bonds . This could potentially influence the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 4-(3-Bromopropyl)phenol can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound may exhibit stability and efficacy under a range of conditions.

安全和危害

属性

IUPAC Name |

4-(3-bromopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJRSDOJOBGBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564360 | |

| Record name | 4-(3-Bromopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromopropyl)phenol | |

CAS RN |

52273-55-9 | |

| Record name | 4-(3-Bromopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。